2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole
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Overview
Description
2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole is a compound that features a unique combination of an indole ring and an oxadiazole ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate can yield the desired oxadiazole ring. This intermediate can then be coupled with an indole derivative through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the indole or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole or oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring can interact with biological molecules through hydrogen bonding and π-π interactions, while the indole ring can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms.
Indole derivatives: Compounds with modifications on the indole ring, such as 2-methylindole or 3-nitroindole.
Uniqueness
2-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-indole is unique due to the specific combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-(1H-indol-2-yl)-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C11H9N3O/c1-7-11(14-15-13-7)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,1H3 |
InChI Key |
QDSCGWAUHTUMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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